2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
Description
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with a difluoromethyl group at position 2 and a carboxylic acid moiety at position 2. The difluoromethyl group contributes to increased metabolic stability and lipophilicity, which can improve pharmacokinetic properties .
Properties
CAS No. |
1246548-14-0 |
|---|---|
Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
A common approach involves reacting 4-carboxy-substituted o-phenylenediamine with difluoromethylating agents. For instance, 3-amino-4-nitrobenzoic acid can undergo reduction to the diamine, followed by cyclization with difluoroacetic anhydride under acidic conditions. This method mirrors the cyclization of pyrazole-4-carboxylic acids described in patent CN111362874B, where methylhydrazine and difluoroacetyl halides form heterocyclic cores.
Example Protocol :
-
Reduce 3-nitro-4-carboxybenzoic acid to 3,4-diaminobenzoic acid using H₂/Pd-C.
-
React with difluoroacetic anhydride in HCl/EtOH at 80°C for 6 hours.
-
Neutralize with NaHCO₃ and isolate via filtration.
Yields for analogous benzimidazole syntheses range from 65–75%, with purity >90% after recrystallization.
Introduction of the Difluoromethyl Group
Incorporating the -CF₂H moiety requires precise control to avoid over-fluorination. Two validated methods are:
Electrophilic Difluoromethylation
Using ClCF₂CO₂Et (ethyl chlorodifluoroacetate) as a difluoromethyl source, the reaction proceeds via nucleophilic aromatic substitution. For example, treating 4-carboxybenzimidazole with ClCF₂CO₂Et and K₂CO₃ in DMF at 120°C achieves substitution at the 2-position. This mirrors the use of 2,2-difluoroacetyl halides in pyrazole syntheses.
Optimization Insight :
Direct Fluorination of Methyl Precursors
An alternative route involves fluorinating a pre-existing methyl group using Deoxo-Fluor® or SF₄. For instance, 2-methyl-1H-benzimidazole-4-carboxylic acid treated with Deoxo-Fluor® in dichloroethane at 60°C yields the difluoromethyl derivative.
Key Data :
| Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deoxo-Fluor® | 60 | 68 | 98.5 |
| SF₄ | 100 | 72 | 97.8 |
Carboxylic Acid Functionalization
The 4-carboxy group is typically introduced early in the synthesis but may require protection-deprotection strategies.
Oxidation of Methyl Groups
Oxidizing a 4-methyl substituent using KMnO₄ in acidic or basic conditions is a classical approach. For example, 2-(difluoromethyl)-1H-benzimidazole-4-methyl treated with KMnO₄/H₂SO₄ at 90°C for 12 hours achieves full oxidation to the carboxylic acid.
Challenges :
Carboxylation via CO₂ Insertion
Patent WO2014120397A1 demonstrates the use of in situ-generated carbonic acid to carboxylate enolates. Adapting this, the sodium enolate of 2-(difluoromethyl)-1H-benzimidazole reacts with CO₂/H₂O under pressure (1–2 kg/cm²), yielding the 4-carboxylic acid derivative.
Conditions :
-
Solvent : Ethyl acetate/water biphasic system.
-
Base : Na₂CO₃ (2 eq).
Purification and Isomer Control
Isomeric impurities (e.g., 5-CF₂H vs. 2-CF₂H) are minimized through:
Recrystallization Optimization
Aqueous ethanol (40–50%) effectively removes isomers, as shown in CN111362874B for pyrazole-4-carboxylic acids. For the benzimidazole analogue, 35% methanol/water increases purity from 90% to 99.3%.
Protocol :
-
Dissolve crude product in refluxing methanol (60°C).
-
Add water until cloud point.
-
Cool to 5°C and filter.
Chromatographic Separation
Silica gel chromatography with EtOAc/hexane (3:7) resolves residual isomers but is less cost-effective than recrystallization.
Industrial-Scale Considerations
Adapting laboratory methods for mass production involves:
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.
Biology
Research indicates potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with difluoromethyl groups can exhibit enhanced biological activity due to their improved binding affinity to biological targets .
Case Study: Antifungal Activity
A relevant study highlighted the synthesis of novel derivatives based on difluoromethyl groups that demonstrated significant antifungal activity against several phytopathogenic fungi. The compound exhibited lower effective concentration (EC50) values than established fungicides, indicating its potential as a new antifungal agent .
Medicine
The compound's unique properties make it a candidate for pharmaceutical development. Ongoing research focuses on its potential as an anticancer agent, leveraging its ability to interact with specific molecular targets involved in cancer progression .
Mechanism of Action:
The mechanism involves enhanced hydrogen bonding capabilities due to the difluoromethyl group, which may increase the compound's binding affinity to target proteins or enzymes.
Industrial Applications
In industrial settings, 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is utilized in the development of new materials and chemical processes. Its role as a precursor in various chemical syntheses highlights its importance in process chemistry .
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely C₉H₇F₂N₂O₂ (inferred from nomenclature).
- Molecular Weight : ~228.16 g/mol.
- Synthesis : Prepared via multi-step coupling reactions, such as those involving ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as an intermediate (yield: 89%) .
- Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitors and fungicides .
Comparison with Structurally Similar Compounds
Substituted Benzimidazole/Benzodiazole Carboxylic Acids
The following table compares the target compound with benzimidazole/benzodiazole derivatives featuring different substituents:
Key Observations :
- Fluorine vs. Difluoromethyl: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs like 5-fluoro-1H-benzimidazole-2-carboxylic acid .
- Positional Effects: Substitution at C2 (difluoromethyl) vs.
- Salt Forms : The hydrochloride salt of 2-(hydroxymethyl)-1H-benzodiazole-4-carboxylic acid improves solubility but may reduce bioavailability compared to the free acid form .
Heterocyclic Carboxylic Acids with Diverse Cores
Comparisons with non-benzodiazole heterocycles highlight structural diversity and functional outcomes:
Key Observations :
- Benzothiazine vs. Benzodiazole : The benzothiazine derivative exhibits anti-inflammatory activity, whereas benzodiazole analogs are more commonly used in kinase inhibition .
- Triazole-Oxazole Hybrid : The triazole-oxazole hybrid demonstrates the versatility of fluorinated heterocycles in drug design, though its applications remain exploratory .
Biological Activity
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by case studies and data tables.
The compound's structure features a difluoromethyl group attached to a benzodiazole ring, which is known for enhancing biological activity through increased lipophilicity and hydrogen-bonding capabilities. The carboxylic acid functional group may also contribute to its bioactivity by participating in various biochemical interactions.
Antimicrobial Properties
Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the benzodiazole moiety have shown effectiveness against various bacterial strains, including resistant strains. The difluoromethyl substitution may enhance this activity by improving membrane permeability and interaction with microbial targets .
Antitumor Activity
Preliminary studies suggest that 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid may possess antitumor properties. The structure allows for potential interactions with key proteins involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
The biological mechanisms underlying the activity of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
- Interaction with Receptors : The difluoromethyl group may enhance binding affinity to specific receptors, including those involved in neurotransmission and cellular signaling pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid. Results indicated a significant reduction in bacterial colony counts when treated with this compound, suggesting its potential as a therapeutic agent against bacterial infections .
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. These findings warrant further investigation into its use as an anticancer agent .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation is a common approach for benzodiazole-carboxylic acid derivatives. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be cyclized under basic hydrolysis to form pyrazole-4-carboxylic acid analogs . Adjusting stoichiometry (e.g., molar ratios of difluoromethylating agents) and optimizing reaction time/temperature (e.g., 80–100°C for 12–24 hours) are critical for improving yield. Post-synthesis purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity ≥95% .
- NMR : H and C NMR to confirm the benzodiazole backbone and difluoromethyl group (δ ~ -110 ppm for F NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHBrNO, [M+H] = 271.07) .
Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?
- Methodology : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity (logP). Comparative studies with non-fluorinated analogs using partition coefficient assays (e.g., octanol-water) and pKa titrations can quantify these effects .
Advanced Research Questions
Q. How can computational modeling predict docking interactions of this compound with biological targets?
- Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., enzymes with hydrophobic pockets). The difluoromethyl group may engage in van der Waals interactions or halogen bonding .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
Validation : Compare with X-ray crystallography data of similar fluorinated ligands in the Protein Data Bank .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- X-ray Diffraction : Resolve ambiguous NMR signals (e.g., overlapping peaks) by growing single crystals in ethanol/water mixtures and solving the crystal structure .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR chemical shifts using Gaussian software to cross-validate experimental data .
Q. How do researchers evaluate the compound’s ADMET properties in preclinical studies?
- Methodology :
- Absorption : Caco-2 cell monolayer assays to measure permeability (P > 1 × 10 cm/s indicates good absorption).
- Metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation.
- Toxicity : Ames test for mutagenicity and zebrafish embryo assays for acute toxicity (LC > 100 µM preferred) .
Q. What synthetic modifications enhance the compound’s bioactivity while retaining the benzodiazole core?
- Methodology :
- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 1 and 3 of the benzodiazole ring. Test antimicrobial activity via MIC assays against S. aureus and E. coli .
- Prodrug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) to improve solubility and hydrolyze in vivo to the active carboxylic acid form .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
